molecular formula C10H7ClN2O B1518558 3-(4-Chloropyrimidin-2-yl)phenol CAS No. 1155596-42-1

3-(4-Chloropyrimidin-2-yl)phenol

Cat. No. B1518558
CAS RN: 1155596-42-1
M. Wt: 206.63 g/mol
InChI Key: GVTMJBXTLFDTDB-UHFFFAOYSA-N
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Description

“3-(4-Chloropyrimidin-2-yl)phenol” is a chemical compound with the CAS Number: 1155596-42-1. It has a molecular weight of 206.63 and its IUPAC name is 3-(4-chloro-2-pyrimidinyl)phenol . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .


Molecular Structure Analysis

The InChI code for “3-(4-Chloropyrimidin-2-yl)phenol” is 1S/C10H7ClN2O/c11-9-4-5-12-10(13-9)7-2-1-3-8(14)6-7/h1-6,14H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“3-(4-Chloropyrimidin-2-yl)phenol” has a molecular weight of 206.63 . It is typically stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is usually in powder form .

Scientific Research Applications

Synthesis and Antifungal Activity

One study focused on the synthesis and antifungal activity of pyrazolo[1,5-a]pyrimidines derivatives, which involved condensation reactions under microwave radiation. The study evaluated the antifungal abilities of these compounds against several phytopathogenic fungi, indicating their potential application in addressing fungal infections in agriculture (Zhang et al., 2016).

Pharmacological Review of Chlorogenic Acid

Another study provided a comprehensive review of Chlorogenic Acid (CGA), highlighting its wide range of therapeutic roles, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. This emphasizes the importance of phenolic compounds like 3-(4-Chloropyrimidin-2-yl)phenol in pharmacological research (Naveed et al., 2018).

Antioxidant and Enzyme Inhibition

Research on 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives highlighted their inhibitory activity against aldose reductase (ALR2) and antioxidant properties. The study's findings suggest the potential of such compounds in managing oxidative stress and related disorders (La Motta et al., 2007).

Radical-Trapping Antioxidant Systems

Another study explored the development of radical-trapping antioxidants, focusing on the incorporation of nitrogen atoms into the aromatic ring of phenolic compounds. This research could inform the design of novel antioxidant systems using compounds like 3-(4-Chloropyrimidin-2-yl)phenol (Valgimigli et al., 2013).

Synthesis and Biological Activity

Further, a study on Schiff bases derived from the condensation of 2,6-diformyl-4-methylphenol with amines, including their characterization and anticancer activity, points to the importance of structural modifications in developing potential therapeutic agents. This research demonstrates the relevance of synthesizing and studying compounds like 3-(4-Chloropyrimidin-2-yl)phenol in the context of drug development (Uddin et al., 2020).

Safety and Hazards

The safety information for “3-(4-Chloropyrimidin-2-yl)phenol” indicates that it should be handled in a well-ventilated place, with suitable protective clothing. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented .

properties

IUPAC Name

3-(4-chloropyrimidin-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-4-5-12-10(13-9)7-2-1-3-8(14)6-7/h1-6,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTMJBXTLFDTDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292718
Record name Phenol, 3-(4-chloro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1155596-42-1
Record name Phenol, 3-(4-chloro-2-pyrimidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1155596-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-(4-chloro-2-pyrimidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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